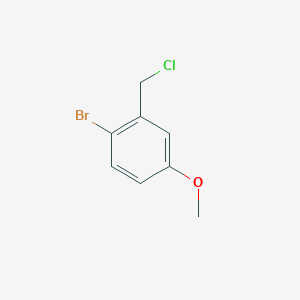

1-bromo-2-(chloromethyl)-4-methoxyBenzene

Description

Positional Significance within Halogenated Anisole (B1667542) Derivatives

The chemical behavior of 1-bromo-2-(chloromethyl)-4-methoxybenzene is intrinsically linked to the specific arrangement of its substituents on the aromatic ring. Anisole itself, when subjected to electrophilic aromatic substitution reactions like halogenation, typically yields a mixture of ortho and para substituted products due to the ortho-, para-directing nature of the methoxy (B1213986) group. brainly.inyoutube.com In this particular compound, the substituents are located at positions 1, 2, and 4.

The methoxy (-OCH₃) group at position 4 is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this molecule, these positions are already occupied. The bromine atom at position 1 and the chloromethyl group at position 2 are both electron-withdrawing groups, which deactivates the ring towards further electrophilic substitution. evitachem.com The presence of both electron-donating and electron-withdrawing groups creates a nuanced electronic environment on the benzene (B151609) ring, influencing its reactivity in various chemical transformations. evitachem.com

The chloromethyl group (-CH₂Cl) at the 2-position is a particularly reactive site, readily participating in nucleophilic substitution reactions. evitachem.com The bromine atom at the 1-position is also a leaving group, susceptible to substitution, although it is generally less reactive than the benzylic chloride. This di-halogenation, combined with the activating methoxy group, provides multiple sites for synthetic modification. Halogenated anisoles, in general, are recognized as significant compounds in environmental science and serve as building blocks in chemical synthesis. nih.gov The specific substitution pattern of this compound distinguishes it from other isomers, such as 4-bromo-3-chloroanisole (B1272324) or 1-bromo-4-chloro-2-methoxybenzene, by offering a unique combination of reactive sites. cymitquimica.comsigmaaldrich.com

Table 1: Physicochemical Properties of Related Halogenated Anisoles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 66192-25-4 | C₈H₈BrClO | 235.51 sigmaaldrich.comsynquestlabs.com |

| 4-Bromo-3-chloroanisole | 50638-46-5 | C₇H₆BrClO | 221.48 cymitquimica.comnih.gov |

| 1-Bromo-4-chloro-2-methoxybenzene | 174913-09-8 | C₇H₆BrClO | 221.48 sigmaaldrich.comnih.gov |

| p-Bromoanisole | 104-92-7 | C₇H₇BrO | 187.03 nist.govnist.gov |

| 1-Bromo-2-(bromomethyl)-4-methoxybenzene | 19614-12-1 | C₈H₈Br₂O | 295.96 oakwoodchemical.com |

Foundational Role as a Versatile Synthetic Building Block in Organic Synthesis

The distinct functional groups of this compound make it a versatile building block for constructing more elaborate organic molecules. Its utility stems from the ability to selectively target the different reactive sites on the molecule.

The primary application of this compound is as an intermediate in multi-step syntheses. The chloromethyl group is the most reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities. For instance, it can react with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds, respectively. evitachem.com

The bromine atom on the aromatic ring can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis. While less reactive than the chloromethyl group, it can be functionalized under appropriate conditions, often involving transition-metal catalysts. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

The synthesis of this compound can be achieved through methods such as the chloromethylation of 1-bromo-4-methoxybenzene or the bromination of 1-(chloromethyl)-3-methoxybenzene. evitachem.com One established method for chloromethylation is the Blanc chloromethylation reaction, which uses paraformaldehyde and hydrogen chloride. evitachem.com

Due to its trifunctional nature, this compound serves as a key starting material in the synthesis of various compounds, including those with potential applications in medicinal chemistry and materials science. For example, it can be used to synthesize quinolone derivatives and other heterocyclic systems. Its role as a precursor is also noted in the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs). researchgate.net The ability to undergo sequential and selective reactions at its different functional groups makes it a valuable tool for synthetic chemists aiming to build complex molecular frameworks.

Table 2: Reactions and Applications of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Amines, Thiols | Substituted amines/thiols at the chloromethyl position evitachem.com |

| Cross-Coupling Reactions | Transition-metal catalysts | Biaryls or other coupled products via the bromo substituent |

| Precursor Synthesis | Used as a starting material | Quinolone derivatives, heterocyclic compounds |

Properties

CAS No. |

66192-25-4 |

|---|---|

Molecular Formula |

C8H8BrClO |

Molecular Weight |

235.50 g/mol |

IUPAC Name |

1-bromo-2-(chloromethyl)-4-methoxybenzene |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5H2,1H3 |

InChI Key |

XVDBQNMBIOIJLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CCl |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 1 Bromo 2 Chloromethyl 4 Methoxybenzene

Strategic Approaches to Aryl Bromination of Methoxybenzene Derivatives

The initial and critical stage in the synthesis is the selective bromination of a methoxybenzene derivative. The methoxy (B1213986) group is a powerful activating, ortho-para directing group, which presents a significant challenge in achieving the desired substitution pattern.

Control of Regioselectivity in Electrophilic Aromatic Bromination Reactions

The directing effect of the methoxy group in anisole (B1667542) (methoxybenzene) strongly favors electrophilic substitution at the para position, with the ortho position being a minor product. libretexts.orgmdpi.com The electrophilic aromatic bromination of anisole, for instance, can yield 4-bromoanisole (B123540) almost exclusively under certain conditions. mdpi.com This preference is attributed to both electronic and steric factors. Electronically, the methoxy group stabilizes the arenium ion intermediate more effectively when the attack is at the ortho or para positions through resonance. mdpi.comrsc.org However, the para position is sterically less hindered, often making it the major product. libretexts.org

Achieving ortho-bromination, a necessary step for the target molecule's synthesis, requires overcoming this inherent para-selectivity. Strategies to influence regioselectivity include:

Blocking the Para Position : If the para position is already occupied by another group, bromination is directed to the ortho position. mdpi.com

Choice of Brominating Agent : Different brominating agents and systems, such as N-bromosuccinimide (NBS) with silica (B1680970) gel or molecular bromine with specific catalysts like zeolites, can alter the ortho/para product ratio. mdpi.comwku.edu For example, using NBS in the presence of ZrCl₄ at low temperatures has been reported to afford p-bromoanisole as the sole product, indicating high selectivity that must be managed to obtain other isomers.

Reaction Conditions : Temperature can play a role in selectivity. In some cases, lower temperatures can favor the formation of a specific isomer. mdpi.com

Computational studies using Density Functional Theory (DFT) have further elucidated the factors governing regioselectivity, ascribing the ortho/para directing effect in anisole to a combination of strong electron delocalization and attractive non-covalent interactions. rsc.org

The following table summarizes typical isomer distributions in the electrophilic substitution of anisole, highlighting the preference for para-substitution.

| Reaction | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Source |

| Bromination | 10 | Trace | 90 | libretexts.org |

| Nitration | 30-40 | 0-2 | 60-70 | |

| Friedel-Crafts Acylation | <1 | 0 | >99 |

Design and Preparation of Brominated Precursors for Subsequent Functionalization

Given the regioselectivity challenges, the synthesis of 1-bromo-2-(chloromethyl)-4-methoxybenzene likely proceeds from a precursor that already has the bromo and methoxy groups in the desired 1,4-relationship, which is 3-bromoanisole (B1666278) (1-bromo-3-methoxybenzene). Direct bromination of anisole is not a practical route to this precursor because it yields the wrong isomers. sciencemadness.org

Alternative strategies for preparing the necessary brominated precursors are required:

Synthesis from 3-Bromophenol (B21344) : A common route involves the etherification of 3-bromophenol using a methylating agent like dimethyl sulfate. sciencemadness.orgguidechem.com

Multi-step Synthesis from Anilines : Routes starting from 3-bromoaniline (B18343) or 3-methoxyaniline via a Sandmeyer reaction can produce 3-bromoanisole. sciencemadness.org

Directed Ortho Metalation : This strategy involves using a directing group to deprotonate the ortho position, followed by quenching with an electrophilic bromine source.

Sulfonation-Bromination Sequence : By first introducing a sulfonic acid group at the para-position of phenol, the ortho-position becomes the primary site for subsequent bromination. The sulfonic acid group can then be removed. guidechem.com

Synthesis from Nitrobenzene : A patented method describes the preparation of m-bromoanisole starting from nitrobenzene, which is brominated to m-bromonitrobenzene, followed by reduction to m-bromoaniline and subsequent conversion. google.com

The choice of precursor is paramount as it dictates the position of the subsequent chloromethylation step. Starting with 3-bromoanisole, the activating methoxy group would direct the incoming electrophile (the chloromethyl group) to its ortho and para positions (positions 2, 4, and 6).

Detailed Investigation of Chloromethylation Protocols

The second key transformation is the introduction of the chloromethyl group onto the brominated methoxybenzene precursor. The Blanc chloromethylation is the classic method for this purpose. wikipedia.orglibretexts.orgsciencemadness.org

Mechanistic Insights into Electrophilic Chloromethylation Reactions

The Blanc reaction is an electrophilic aromatic substitution that typically uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride. wikipedia.orglibretexts.orgalfa-chemistry.com The reaction proceeds through several key steps:

Electrophile Generation : Under acidic conditions, formaldehyde is protonated, making its carbonyl carbon highly electrophilic. wikipedia.orglibretexts.orgsciencemadness.org This species, or a related one like the chloromethyl cation (ClCH₂⁺) or (chloromethyl)oxonium cation (ClH₂C-OH₂⁺), is formed with the aid of the Lewis acid catalyst. wikipedia.org The reaction mechanism is considered similar to a Friedel-Crafts acylation. alfa-chemistry.com

Electrophilic Attack : The aromatic ring's π-electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). wikipedia.orgsciencemadness.org

Rearomatization : The aromatic ring is restored by the loss of a proton.

Chloride Formation : The resulting benzyl (B1604629) alcohol intermediate is rapidly converted to the final chloromethylated product under the acidic reaction conditions. wikipedia.orglibretexts.orgsciencemadness.org

Alternative chloromethylating agents like chloromethyl methyl ether (MOMCl) or methoxyacetyl chloride can also be used, sometimes offering advantages for deactivated substrates. wikipedia.orgnih.gov

Optimization of Reaction Conditions for Chloromethylation Efficacy and Selectivity

The efficacy and selectivity of chloromethylation are highly dependent on the reaction conditions. For activated substrates like methoxybenzene derivatives, the reaction can sometimes proceed without a catalyst, though one is typically used to improve rates and yields. dur.ac.uk Optimization involves tuning several parameters:

Catalyst : Zinc chloride is the most common catalyst, but others like aluminum chloride, tin(IV) chloride, and strong protic acids (H₂SO₄) have been employed. wikipedia.orgdur.ac.uk For anisole, titanium tetrachloride has been shown to be effective. dur.ac.uk The choice of catalyst can be critical for substrates with varying reactivity. dur.ac.uk

Reagents : The reaction can use aqueous formaldehyde (formalin), paraformaldehyde, or chloromethyl ethers. alfa-chemistry.comdur.ac.uk

Solvent and Medium : The reaction can be performed in various media, including ionic liquids or with phase-transfer catalysts to improve results. alfa-chemistry.com For deactivated aromatics, concentrated sulfuric acid is often used. dur.ac.uk

Temperature : Higher temperatures can lead to an increase in side reactions. google.com For anisole, optimal temperatures with a specific catalyst were found to be between 0-5°C. dur.ac.uk

The following table presents data on the optimization of chloromethylation for different aromatic substrates, illustrating the impact of the catalyst and substrate on reaction outcomes.

| Aromatic Substrate | Catalyst | Temperature (°C) | Key Finding | Source |

| Anisole | Titanium tetrachloride | 0-5 | High ratio of chloromethylated product to diarylmethane | dur.ac.uk |

| Cumene | Zinc chloride | 42-48 | Best results for minimizing side products | dur.ac.uk |

| o-Xylene | ZnCl₂ and HCl | Optimized | 74% yield | |

| p-Xylene | ZnCl₂ and HCl | Optimized | 71% yield | |

| Toluene | Ionic Liquid | - | 90% conversion, 100% mono-chloromethylation selectivity |

Strategies for Suppression of Unwanted Side Reactions (e.g., Diarylmethane Formation) during Chloromethylation

A common and problematic side reaction in chloromethylation is the formation of diarylmethane derivatives. wikipedia.org This occurs when the newly formed, reactive chloromethyl arene acts as an electrophile itself and undergoes a second Friedel-Crafts alkylation with another molecule of the starting aromatic compound. wikipedia.org

Factors that promote diarylmethane formation include:

High Temperatures : Elevated temperatures often increase the rate of this secondary reaction. google.com

Highly Activated Substrates : Arenes like phenols and anilines are particularly susceptible to further alkylation. wikipedia.org

Molar Ratio of Reactants : An excess of the aromatic substrate relative to the chloromethylating agent can drive the formation of the diarylmethane byproduct. google.com

Strategies to suppress this unwanted reaction focus on careful control of the reaction parameters:

Low Temperature : Running the reaction at the lowest effective temperature can significantly reduce the rate of the secondary alkylation. dur.ac.uk

Control of Stoichiometry : Using the chloromethylating agent in slight excess can help ensure the aromatic starting material is consumed in the primary reaction before it can act as a nucleophile in the secondary reaction.

Catalyst Choice : The selection of an appropriate catalyst and its concentration can optimize the formation of the desired product over the diarylmethane. dur.ac.uk

Another potential byproduct of concern is the highly carcinogenic bis(chloromethyl) ether, which can form from formaldehyde and HCl, making careful handling and process design essential for industrial applications. wikipedia.orglibretexts.orgsciencemadness.org

Multi-Step Synthetic Sequences: Convergent and Divergent Pathways

The construction of this compound is most practically achieved through linear synthetic sequences. These routes can be conceptualized within the framework of divergent synthesis, where a key intermediate can serve as a branching point for the creation of various analogues. A convergent approach, while theoretically possible, is generally less efficient for a molecule of this scale.

Two primary linear pathways originating from the common precursor, anisole, are considered the most viable.

Pathway I: Chloromethylation of a Brominated Intermediate

This synthetic route prioritizes the introduction of the bromine atom, followed by a regioselective chloromethylation.

Step 1: Electrophilic Bromination of Anisole. The synthesis commences with the bromination of anisole. The methoxy group (-OCH3) is a powerful activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance at the ortho position, the reaction overwhelmingly favors the formation of 4-bromoanisole. This reaction is highly efficient and provides a direct route to a key intermediate. chemicalbook.comnih.gov

Step 2: Friedel-Crafts Chloromethylation of 4-Bromoanisole. The second step involves the introduction of the chloromethyl group (-CH2Cl) onto the 4-bromoanisole ring. This is typically achieved under Friedel-Crafts conditions, using reagents such as paraformaldehyde and hydrochloric acid with a Lewis acid catalyst like zinc chloride. researchgate.netgoogle.com The regiochemical outcome of this step is governed by the directing effects of the substituents present. The methoxy group is a strong ortho,para-director, while the bromine atom is a deactivating ortho,para-director. The activating influence of the methoxy group is dominant, directing the incoming electrophile to the C2 position (ortho to the methoxy group). This pathway offers excellent regiochemical control, leading directly to the desired this compound isomer.

Pathway II: Bromination of a Chloromethylated Intermediate

An alternative sequence involves introducing the chloromethyl group first, followed by bromination.

Step 1: Friedel-Crafts Chloromethylation of Anisole. This initial step subjects anisole to chloromethylation. As in Pathway I, the methoxy group directs the substitution to the ortho and para positions. However, this results in a mixture of 1-(chloromethyl)-2-methoxybenzene and 1-(chloromethyl)-4-methoxybenzene. The para isomer is typically the major product, but a significant amount of the ortho isomer is also formed, necessitating a challenging purification step to isolate the required para intermediate.

Step 2: Electrophilic Bromination of 1-(chloromethyl)-4-methoxybenzene. The isolated 1-(chloromethyl)-4-methoxybenzene (also known as 4-methoxybenzyl chloride) is then subjected to electrophilic bromination. The methoxy group strongly directs the incoming bromine to its ortho position (C2), while the weakly deactivating chloromethyl group also directs to the same position. This step, therefore, proceeds with high regioselectivity to yield the final product.

Conceptual Pathways: Divergent and Convergent

The linear sequences described are examples of pathways that can be part of a divergent synthesis strategy. The intermediate 4-bromoanisole from Pathway I, for instance, is a versatile building block. It can undergo various reactions, such as forming Grignard reagents for reaction with phosphides or participating in cross-coupling reactions like the Suzuki or Heck reactions, to generate a diverse library of 4-methoxyphenyl (B3050149) derivatives. chemicalbook.comwikipedia.org

A convergent synthesis would involve preparing separate molecular fragments and combining them in a final step. For this specific target, a hypothetical convergent route could involve the coupling of a pre-formed organometallic reagent, such as (2-(chloromethyl)-4-methoxyphenyl)zinc chloride, with a bromine source. However, the preparation of such a specific organometallic fragment is complex, making this approach less practical and efficient than the linear routes for this particular molecule.

Table 1: Overview of Proposed Synthetic Pathways

| Pathway | Starting Material | Step 1 | Intermediate | Step 2 | Final Product |

|---|---|---|---|---|---|

| Pathway I | Anisole | Electrophilic Bromination | 4-Bromoanisole | Friedel-Crafts Chloromethylation | This compound |

| Pathway II | Anisole | Friedel-Crafts Chloromethylation | 1-(chloromethyl)-4-methoxybenzene (+ ortho isomer) | Electrophilic Bromination | This compound |

Comparative Analysis of Synthetic Routes for Research Applications

Side Reactions: A significant challenge in chloromethylation reactions, particularly with activated rings like anisole, is the formation of diarylmethane by-products from the reaction of the product with the starting material. google.com This side reaction can complicate purification and lower yields in both pathways. However, the deactivating effect of the bromine atom in the intermediate of Pathway I may help to slightly mitigate this side reaction compared to the chloromethylation of the more activated anisole in Pathway II.

Feasibility and Scalability: Both routes utilize readily available starting materials. However, from a practical standpoint for both research and potential scale-up, Pathway I is more straightforward. Its high regioselectivity translates to a more predictable and reproducible process with simpler purification procedures.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Pathway I (Bromination then Chloromethylation) | Pathway II (Chloromethylation then Bromination) |

|---|---|---|

| Regioselectivity | High (Excellent control in both steps) | Low in Step 1 (forms isomeric mixture); High in Step 2 |

| Key Challenge | Controlling potential diarylmethane side-product formation | Separation of ortho/para isomers after Step 1 |

| Overall Yield | Potentially higher due to no isomeric separation loss | Lower due to loss of material during isomeric separation |

| Purification | More straightforward; focuses on removing by-products | Complex; requires difficult separation of structural isomers |

| Suitability for Research | High; preferred route for predictability and purity | Low; less efficient and more labor-intensive |

Mechanistic Studies and Reactivity Profiles of 1 Bromo 2 Chloromethyl 4 Methoxybenzene

Electrophilic Aromatic Reactivity of the Benzene (B151609) Core

Further substitution on the benzene ring proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the aromatic ring acts as a nucleophile. libretexts.orglibretexts.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring. chemistrytalk.orgpitt.edu

The three substituents on the benzene core each exert an influence on the position of any subsequent electrophilic attack.

Methoxy (B1213986) Group (-OCH₃): As a powerful activating group, the methoxy substituent donates electron density to the ring through resonance. organicchemistrytutor.com This effect significantly increases the nucleophilicity of the ring and stabilizes the positively charged arenium ion intermediate. pitt.edu It is a strong ortho, para-director. organicchemistrytutor.compressbooks.pub

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can participate in resonance to stabilize the arenium ion intermediate when the attack occurs at these positions. lumenlearning.compressbooks.pub

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom. Like other alkyl groups, it is considered an ortho, para-director.

When multiple substituents are present, the regiochemical outcome is generally controlled by the most powerful activating group. pitt.edu In this molecule, the methoxy group's activating effect far outweighs the deactivating effects of the bromo and chloromethyl groups, and thus it will predominantly direct the position of further substitution.

The directing influences of the substituents converge to favor specific positions for electrophilic attack. The methoxy group at C4 strongly directs incoming electrophiles to its ortho positions (C3 and C5).

| Position | Influence of -OCH₃ (at C4) | Influence of -Br (at C1) | Influence of -CH₂Cl (at C2) | Overall Likelihood |

|---|---|---|---|---|

| Position 3 | Strongly Activated (Ortho) | Deactivated (Meta) | Weakly Directed (Ortho) | Highly Favorable |

| Position 5 | Strongly Activated (Ortho) | Deactivated (Meta) | Weakly Directed (Para) | Favorable |

| Position 6 | Deactivated (Meta) | Weakly Directed (Ortho) | Deactivated (Meta) | Unfavorable |

Based on this analysis, electrophilic substitution will occur predominantly at positions 3 and 5, which are ortho to the strongly activating methoxy group. The choice between these two sites may be influenced by steric hindrance and the specific nature of the electrophile. For instance, nitration would be expected to yield a mixture of 1-bromo-2-(chloromethyl)-5-methoxy-3-nitrobenzene and 1-bromo-2-(chloromethyl)-3-methoxy-5-nitrobenzene, with the precise ratio depending on the reaction conditions.

Metal-Catalyzed Cross-Coupling Transformations

The aryl bromide functionality serves as a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. rsc.org This class of reactions has become a cornerstone of modern organic synthesis. The C(sp²)-Br bond is significantly more reactive in typical palladium- or nickel-catalyzed systems than a C(sp²)-Cl bond, allowing for regioselective functionalization at the bromine-bearing carbon. nih.gov

The aryl bromide can participate in a variety of transformations, including:

Suzuki Coupling: Reaction with an organoboron reagent to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an internal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Stille Coupling: Reaction with an organotin reagent to form a C-C bond.

These reactions provide a powerful and modular approach to elaborate the core structure of 1-bromo-2-(chloromethyl)-4-methoxybenzene, enabling the synthesis of a diverse range of more complex molecules.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C(aryl)-C(aryl/vinyl) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Heck Coupling | Alkene | C(aryl)-C(vinyl) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira Coupling | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd/Cu Co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (1° or 2°) | C(aryl)-N | Pd Catalyst, Phosphine Ligand, Base |

| Stille Coupling | Organostannane (R-SnBu₃) | C(aryl)-C(R) | Pd(PPh₃)₄ |

Palladium-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Suzuki-Miyaura, Stille, Kumada Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-X bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. chemistryviews.org These reactions typically proceed via a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoborane (like a boronic acid or ester) and an organic halide. khanacademy.org For this compound, the reaction occurs selectively at the C-Br bond. The general mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. khanacademy.org This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. khanacademy.org The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents. fiveable.me

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane), also catalyzed by palladium. nih.govnumberanalytics.comacs.org This method is highly versatile with few limitations on the coupling partners. nih.gov The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with the organostannane and reductive elimination. acs.org A significant drawback of this method is the high toxicity of the organotin reagents and byproducts. nih.gov

Kumada Coupling: As one of the first reported catalytic cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, catalyzed by either palladium or nickel complexes. rsc.orgacs.org This reaction is effective for creating carbon-carbon bonds with aryl halides. rsc.orgnih.gov The key limitation is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups on the coupling partners. acs.org

Table 1: Comparison of Palladium-Mediated Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Stable, low-toxicity reagents; tolerant of many functional groups. fiveable.me | Requires a base for activation of the boronic acid. |

| Stille | Organotin (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | Reagents are air and moisture stable; wide scope. acs.org | High toxicity of tin compounds. nih.gov |

| Kumada | Organomagnesium (Grignard, e.g., Ar-MgBr) | NiCl₂(dppe), PdCl₂(dppf) | High reactivity of Grignard reagent; avoids pre-functionalization steps. acs.org | Incompatible with acidic protons and many functional groups. acs.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation (or Ullmann-type reaction), provide a classic method for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with alcohols, amines, or thiols to form the corresponding aryl ethers, aryl amines, and aryl thioethers. wikipedia.org In the context of this compound, the aryl bromide is the reactive site for this transformation.

The traditional Ullmann reaction often requires stoichiometric amounts of copper and harsh conditions, such as high temperatures (often >200 °C) in polar aprotic solvents. wikipedia.orgbyjus.com Modern variations have been developed that use catalytic amounts of soluble copper salts, often in the presence of ligands like phenanthroline, which allow for milder reaction conditions. wikipedia.orgnsf.gov The mechanism is believed to involve the formation of a copper(I) species, such as a copper(I) alkoxide or amide, which then reacts with the aryl halide. organic-chemistry.org For example, in an Ullmann ether synthesis, a copper(I) alkoxide would react with the C-Br bond of this compound to form the corresponding diaryl ether and a copper(I) halide. organic-chemistry.org

Ruthenium-Catalyzed Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

Ruthenium complexes are effective catalysts for various organic transformations, including cycloaddition reactions. chesci.com A prominent example is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which serves as a powerful complement to the more common copper-catalyzed "click" reaction. acs.orgorganic-chemistry.org While the copper-catalyzed reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles, the RuAAC regioselectively produces 1,5-disubstituted 1,2,3-triazoles. acs.orgacs.org

This reaction can be applied to aryl azides, which can be synthesized from aryl halides. nih.govorganic-chemistry.org The transformation is typically catalyzed by pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl]₄ or CpRuCl(PPh₃)₂. acs.orgorganic-chemistry.org The proposed mechanism involves the oxidative coupling of the ruthenium catalyst with the alkyne to form a ruthenacycle intermediate, which then undergoes reductive elimination upon reaction with the azide (B81097) to furnish the 1,5-disubstituted triazole product. organic-chemistry.org This methodology significantly expands the scope of azide-alkyne cycloadditions, allowing access to fully substituted triazoles from internal alkynes, a reaction not possible under copper catalysis. organic-chemistry.org

Other Relevant Organic Transformations

Oxidative Manipulations of Functional Groups (e.g., Methoxy Group Oxidation)

The methoxy group on the aromatic ring can be manipulated through oxidative demethylation. While aryl methyl ethers are generally stable, their cleavage can be achieved under specific oxidative conditions. rsc.org One method involves the use of hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). For phenolic substrates, the proposed mechanism involves an initial reaction at the phenolic hydroxyl group, followed by an intramolecular oxygen transfer that leads to an ortho-quinone intermediate. This intermediate can then be reduced to yield the corresponding catechol derivative. rsc.org This type of transformation highlights a pathway for converting the methoxy group into a more reactive hydroxyl group, enabling further functionalization.

Reductive Transformations of Halogenated Moieties

Both halogenated sites on this compound can undergo reduction.

Reduction of the Benzylic Chloride: The chloromethyl group, being a benzylic halide, is readily reduced. This can be accomplished using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in water, catalyzed by polyacrylonitrile (B21495) fiber-supported quaternary ammonium (B1175870) salts, has been shown to efficiently reduce benzyl (B1604629) halides. rsc.org Another method involves using a combination of phosphonic acid (H₃PO₃) and iodine, which serves as a metal-free system for dehalogenation. rsc.org Electrochemical methods have also been employed, where the reduction of benzyl halides at a silver or glassy carbon electrode proceeds via an irreversible electron transfer that is concerted with the cleavage of the carbon-halogen bond. researchgate.net

Reduction of the Aryl Bromide: The aryl bromide can also be reduced, although it is generally less reactive than the benzylic chloride. Catalytic hydrogenation or the use of strong reducing agents can achieve this transformation, typically replacing the bromine atom with hydrogen.

Radical Reactions and Their Mechanistic Implications

The benzylic position of the chloromethyl group makes it a focal point for radical reactions. khanacademy.org The C-Cl bond at this position can undergo homolytic cleavage to form a benzyl radical. This process can be initiated through various methods, including photolysis (UV light), thermolysis, or single-electron transfer (SET) from a photocatalyst. numberanalytics.comnih.gov

The resulting benzyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the adjacent benzene ring. fiveable.me This stability makes its formation favorable. Once generated, the benzyl radical is a key intermediate that can participate in a range of reactions, such as couplings and additions. numberanalytics.comacs.org For example, in cooperative catalysis, a benzyl halide can be activated by a nucleophile like lutidine, which lowers its reduction potential. A subsequent SET from a photocatalyst generates the benzyl radical, which can then add to electron-deficient alkenes in a Giese-type reaction. chemistryviews.orgnih.gov Radical clock experiments have confirmed the involvement of radical intermediates in these pathways. acs.org

Advanced Synthetic Applications and Derivatization in Research Via 1 Bromo 2 Chloromethyl 4 Methoxybenzene

Fabrication of Complex Heterocyclic Systems

The dual reactivity of 1-bromo-2-(chloromethyl)-4-methoxybenzene, with its electrophilic chloromethyl group and a bromine atom suitable for cross-coupling reactions, makes it a theoretical candidate for the synthesis of complex heterocyclic systems. The chloromethyl group can readily react with nucleophiles such as amines, thiols, and alcohols to form new carbon-heteroatom bonds, which is a fundamental step in the construction of various heterocyclic rings. For instance, intramolecular cyclization following a substitution reaction could lead to the formation of fused ring systems. However, specific examples of complex heterocyclic systems synthesized directly from this compound are not prominently featured in peer-reviewed journals.

Synthesis of Fine Chemicals and Specialized Organic Molecules

As a polyfunctional molecule, this compound can serve as a key intermediate in the multi-step synthesis of fine chemicals and specialized organic molecules. The bromine atom can be substituted or used in coupling reactions like Suzuki or Heck reactions to build more complex carbon skeletons. The chloromethyl group offers a site for introducing a variety of functional groups. While the compound is commercially available, indicating its use in research and development, specific instances of its application in the synthesis of named fine chemicals are not widely reported. sigmaaldrich.com

Monomers and Precursors for Polymer and Material Science

The structure of this compound suggests its potential, though not yet widely realized, in the field of polymer and material science.

Development of Functional Polymeric Materials

The bifunctional nature of this compound could allow it to act as a monomer in polymerization reactions. For example, the chloromethyl group could undergo reactions to form polymer chains. A related monomer, 1,4-bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene, has been synthesized for the production of poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV), a well-known conductive polymer. researchgate.net This suggests that this compound could be explored for similar purposes.

Role as Crosslinking Agents in Polymerization

The presence of two reactive sites, the chloromethyl group and the bromine atom, could enable this compound to function as a crosslinking agent, creating connections between polymer chains and thereby modifying the physical and mechanical properties of the resulting material. Patent literature describes the use of various dihalo organic compounds, such as bis(chloromethyl) benzenes, in the preparation of ionene-type polymers, highlighting the general utility of such structures in polymerization. googleapis.com

Application in Optoelectronic Devices (e.g., OLEDs) and Sensors

Polymers derived from precursors similar to this compound have been investigated for their optoelectronic properties. The methoxy (B1213986) group on the benzene (B151609) ring is an electron-donating group which can influence the electronic properties of a resulting polymer, a desirable feature for applications in organic light-emitting diodes (OLEDs) and sensors. However, direct application of polymers derived from this compound in such devices has not been specifically documented.

Intermediates for Agrochemical and Pharmaceutical Research

The most probable application of this compound is as an intermediate in the synthesis of biologically active molecules for agrochemical and pharmaceutical research. The combination of a halogenated and functionalized benzene ring is a common feature in many bioactive compounds.

Patent literature reveals that structurally similar compounds are key intermediates in the synthesis of important pharmaceuticals. For example, the synthesis of Dapagliflozin, a drug used for the treatment of type 2 diabetes, involves the intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.comgoogle.com This highlights the value of the bromo- and chloro-substituted benzene framework in medicinal chemistry.

Furthermore, German patent literature discusses the synthesis of 4-bromomethyl- and 4-chloromethyl-1-trifluoromethoxy-benzene as important intermediates for the production of active agrochemical ingredients. google.com This underscores the potential of this compound as a scaffold in the development of new agrochemicals.

Role in Supramolecular Assembly and Nanomaterial Construction

The trifunctional nature of this compound, featuring a bromo group, a reactive chloromethyl group, and an electron-donating methoxy group on an aromatic scaffold, positions it as a highly versatile building block for the bottom-up construction of complex supramolecular assemblies and functional nanomaterials. While direct studies on this specific molecule's role in these advanced applications are not extensively documented, its potential can be inferred from the well-established roles of its individual functional moieties in supramolecular chemistry and materials science.

The presence of both a bromine atom and a chloromethyl group offers orthogonal reactivity, allowing for sequential and site-selective functionalization. This dual reactivity is a cornerstone for designing intricate molecular architectures. The bromo group is a key player in crystal engineering, primarily through its ability to form halogen bonds. acs.orgnih.govresearchgate.net These non-covalent interactions, where the bromine atom acts as a halogen bond donor, can direct the self-assembly of molecules into predictable and well-ordered one-, two-, or three-dimensional networks. nih.gov The directionality and strength of halogen bonds are comparable to those of hydrogen bonds, making them a powerful tool for controlling the packing of molecules in the solid state. mdpi.com For instance, bromo-substituted distyrylbenzene (B1252955) derivatives have been shown to exhibit unique mechanical properties in their crystalline form due to specific Br···Br interactions. acs.org

The chloromethyl group, a reactive benzylic halide, serves as a primary site for covalent modification. It is particularly susceptible to nucleophilic substitution reactions, most notably the Williamson ether synthesis, which is a classic and versatile method for forming ether linkages. acs.orgmasterorganicchemistry.comlibretexts.org This reactivity can be exploited to graft the molecule onto surfaces, such as those of nanoparticles, or to link multiple molecular units together to form larger supramolecular structures like macrocycles and cavitands. The synthesis of cyclotriveratrylenes, a class of bowl-shaped macrocycles, often proceeds through the acid-catalyzed condensation of benzyl (B1604629) alcohol derivatives, highlighting the utility of the benzyl-type reactivity. researchgate.net The chloromethyl group in this compound provides a direct handle for such cyclization strategies.

The methoxy group, an electron-donating substituent, significantly influences the electronic properties and the intermolecular interactions of the molecule. Its presence can enhance the reactivity of the aromatic ring towards electrophilic substitution and can also participate in the formation of weak hydrogen bonds, which are crucial in directing supramolecular self-assembly. mdpi.comresearchgate.net The position of the methoxy group can affect the biological properties and reactivity of the molecule. nih.govnih.gov In the context of nanomaterials, the methoxy group can influence the self-assembly of lignin-based biopolymers through hydrogen bonding and π-π stacking interactions. mdpi.com Furthermore, in photoredox catalysis, arenes bearing methoxy groups have shown high conversion rates in cyanation reactions, indicating the group's role in modulating the electronic environment of the aromatic ring. acs.org

The combination of these three functional groups in a single molecule opens up a plethora of possibilities for the design and synthesis of novel materials. For example, the chloromethyl group could be used to anchor the molecule to a solid support or a nanoparticle surface, while the bromo and methoxy groups remain available for further functionalization or to direct the self-assembly of the modified material. This approach allows for the creation of functionalized surfaces with tailored properties.

Table 1: Potential Applications in Supramolecular Assembly and Nanomaterial Construction

| Application Area | Role of this compound | Key Functional Groups Involved |

| Crystal Engineering | Directing the formation of specific crystal packing arrangements through non-covalent interactions. | Bromo group (halogen bonding), Methoxy group (hydrogen bonding). acs.orgnih.govresearchgate.netmdpi.com |

| Macrocycle Synthesis | Serving as a key building block for the construction of cyclic host molecules. | Chloromethyl group (covalent bond formation via substitution). researchgate.net |

| Nanoparticle Functionalization | Covalently attaching to nanoparticle surfaces to impart new functionalities. | Chloromethyl group (surface grafting). |

| Self-Assembled Monolayers | Forming ordered molecular layers on various substrates. | Bromo and Methoxy groups (intermolecular interactions). mdpi.com |

Comprehensive Spectroscopic and Structural Elucidation Techniques for 1 Bromo 2 Chloromethyl 4 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 1-bromo-2-(chloromethyl)-4-methoxybenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous characterization.

Unambiguous Structural Assignments using ¹H and ¹³C NMR

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methoxy (B1213986) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, chloromethyl, and methoxy substituents. The methoxy group is an electron-donating group, while the bromo and chloromethyl groups are electron-withdrawing. These competing effects would lead to a specific substitution pattern on the benzene (B151609) ring, resulting in characteristic chemical shifts and coupling patterns for the aromatic protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the attached atoms. For instance, the carbon atom attached to the bromine would be expected to appear at a specific chemical shift, as would the carbons of the chloromethyl and methoxy groups, and the aromatic carbons.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below. It is important to note that these are estimated values and actual experimental data may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.5 | - |

| -CH₂Cl | ~4.6 | ~45 |

| -OCH₃ | ~3.8 | ~56 |

| Aromatic-C | 110 - 160 | - |

| C-Br | - | ~115 |

| C-OCH₃ | - | ~160 |

| C-CH₂Cl | - | ~130 |

Regioisomeric and Stereoisomeric Differentiation via 2D NMR (e.g., NOESY, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity and spatial relationships between atoms, which is crucial for differentiating between isomers.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be instrumental in confirming the substitution pattern on the benzene ring. HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the protons of the chloromethyl group and the adjacent aromatic carbons, as well as the carbon atom of the chloromethyl group and its neighboring aromatic protons. Similarly, correlations between the methoxy protons and the carbon atom to which the methoxy group is attached would confirm its position.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. In the context of this compound, a NOESY experiment could reveal through-space interactions between the protons of the chloromethyl group and a nearby aromatic proton, as well as between the methoxy protons and an adjacent aromatic proton. This data would further solidify the assignment of the substitution pattern.

Given the absence of stereocenters in this compound, stereoisomeric differentiation is not applicable. However, these 2D NMR techniques would be indispensable for distinguishing it from its various regioisomers.

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound. For this compound (C₈H₈BrClO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

The ability to determine the precise mass is a powerful tool for confirming the identity of a compound and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its connectivity.

For this compound, the molecular ion would be expected to undergo fragmentation through various pathways, such as the loss of a chlorine atom, a bromine atom, a methyl radical from the methoxy group, or a chloromethyl radical. The analysis of these fragment ions would provide valuable structural information. A hypothetical fragmentation pattern is outlined in the table below.

| Fragment Ion | Proposed Structure | m/z (most abundant isotopes) |

| [M - Cl]⁺ | C₈H₈BrO⁺ | 200/202 |

| [M - Br]⁺ | C₈H₈ClO⁺ | 155/157 |

| [M - CH₃]⁺ | C₇H₅BrClO⁺ | 220/222/224 |

| [M - CH₂Cl]⁺ | C₇H₅BrO⁺ | 185/187 |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. These include the C-H stretching vibrations of the aromatic ring and the aliphatic chloromethyl and methoxy groups, C-O stretching of the ether linkage, and C-Cl and C-Br stretching vibrations. The substitution pattern on the benzene ring would also give rise to a characteristic pattern of out-of-plane C-H bending vibrations in the fingerprint region of the spectrum.

A table of expected characteristic FT-IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₂Cl, -OCH₃) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether) | Stretching | 1250 - 1000 |

| C-Cl | Stretching | 800 - 600 |

| C-Br | Stretching | 600 - 500 |

| Aromatic C-H | Out-of-plane bending | 900 - 675 |

It must be reiterated that the data presented in this article, particularly the numerical values in the tables, are based on predictions from established spectroscopic principles and data for analogous structures, as specific experimental data for this compound is not available in the public domain.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a compound like this compound, XRD analysis would definitively establish the spatial relationship between the bromo, chloromethyl, and methoxy substituents on the benzene ring. It would also reveal intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing.

Although a specific crystal structure for this compound is not publicly available, the following table illustrates the type of crystallographic data that would be obtained from such an analysis, based on a related compound, 4-bromo-2-chloro-1-methoxybenzene. rsc.org

Illustrative Crystallographic Data for a Substituted Methoxybenzene Derivative

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₈H₈BrClO |

| Formula Weight | 235.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 9.5 Å, β = 95° |

| Volume | 964.9 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.62 g/cm³ |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. For this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC), including its high-resolution version, ultra-high-performance liquid chromatography (UPLC), are the most relevant techniques.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural confirmation.

The separation of positional isomers of similar brominated aromatic compounds has been successfully achieved using specialized GC columns. oup.com For instance, a column with a stationary phase like Bentone-34 modified with silicone oil can effectively resolve isomers. oup.com

Illustrative GC Method Parameters

| Parameter | Illustrative Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are versatile techniques for the separation and quantification of a wide range of compounds. These methods are particularly useful for less volatile compounds or those that are thermally labile. Separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase.

For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.com

The separation of positional isomers of similar chloro- and bromo-substituted anisoles has been demonstrated using RP-HPLC. sielc.com

Illustrative HPLC/UPLC Method Parameters

| Parameter | Illustrative Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) |

| Mobile Phase | A: Water, B: Acetonitrile; Gradient elution |

| Flow Rate | 0.4 mL/min (UPLC) |

| Column Temperature | 40 °C |

Computational and Theoretical Investigations of 1 Bromo 2 Chloromethyl 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and bonding of 1-bromo-2-(chloromethyl)-4-methoxybenzene. These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the influence of substituents on the aromatic ring.

The benzene (B151609) ring is substituted with a bromine atom, a chloromethyl group, and a methoxy (B1213986) group. The bromine atom and the methoxy group exert opposing electronic effects. Bromine is an ortho-, para-directing deactivator, withdrawing electron density through induction but donating through resonance. The methoxy group is a strong ortho-, para-directing activator, donating electron density through resonance. The chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely model these electronic effects. The calculated molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule. The area around the methoxy group's oxygen and the pi-system of the benzene ring would exhibit high electron density, making them susceptible to electrophilic attack. Conversely, the region around the halogen atoms would be more electron-deficient.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy and distribution of these orbitals determine the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy group, consistent with its electron-donating nature. The LUMO would likely have significant contributions from the antibonding orbitals of the C-Br and C-Cl bonds, indicating these are the probable sites for nucleophilic attack or electron acceptance.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This data is illustrative and based on typical values for similar compounds.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | ~2.5 D | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | ~-8.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | ~-0.8 eV | DFT/B3LYP/6-311++G(d,p) |

Natural Bond Orbital (NBO) analysis can further quantify the bonding interactions, providing insights into hyperconjugative effects and the delocalization of electron density within the molecule. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of this compound. acs.org While the benzene ring is rigid, the chloromethyl and methoxy groups have rotational freedom, leading to different conformers.

MD simulations, using force fields like GROMOS, can model the molecule's movement over time, revealing the preferred orientations of the substituents. researchgate.net The simulations would likely show that the methoxy group's methyl group can rotate, but its orientation relative to the benzene ring is influenced by steric and electronic interactions with the adjacent chloromethyl group.

The conformational analysis of the chloromethyl group is particularly important as its orientation can affect reactivity. Steric hindrance from the adjacent bromine atom and the methoxy group in the ortho positions will restrict its rotation. MD simulations can quantify the rotational energy barriers and identify the most stable conformers. This information is critical for understanding how the molecule might interact with other molecules or biological targets. acs.org

The simulations can be performed in various solvents to understand how the environment affects the conformational equilibrium. In polar solvents, conformations with a higher dipole moment might be stabilized.

Table 2: Torsional Angle Preferences for Key Dihedrals in this compound from MD Simulations (Illustrative) This data is illustrative and based on typical values for similar compounds.

| Dihedral Angle | Most Populated Angle (degrees) |

|---|---|

| C1-C2-C(H2Cl)-Cl | ~60° and ~180° |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. Given its structure, the compound can undergo several types of reactions, including nucleophilic substitution at the benzylic carbon and electrophilic aromatic substitution on the ring.

For nucleophilic substitution at the benzylic carbon (the carbon of the chloromethyl group), computational models can be used to compare the energetics of SN1 and SN2 pathways. The stability of the potential benzylic carbocation intermediate is a key factor. The presence of the electron-donating methoxy group in the para position would stabilize a positive charge on the benzylic carbon through resonance, potentially favoring an SN1-like mechanism under certain conditions. DFT calculations can be used to locate the transition states for both pathways and determine the activation energies, providing a prediction of the most likely mechanism.

For electrophilic aromatic substitution, computational modeling can predict the regioselectivity. The combined electronic effects of the bromo, chloromethyl, and methoxy groups determine the most likely positions for electrophilic attack. The activating methoxy group strongly directs ortho and para. Since the para position is occupied by the bromine, and one ortho position is occupied by the chloromethyl group, the remaining ortho position (C5) and the meta position (C3) are the most probable sites. Computational modeling of the Wheland intermediates (the sigma complexes) for attack at each position can determine their relative stabilities, thus predicting the major product.

Computational studies on the photochemical reactions of similar halobenzenes suggest that heterolytic fragmentation can occur, leading to various products. scribd.com Modeling the excited states of this compound could reveal potential photochemical reaction pathways.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. For this compound, this is particularly useful for NMR, IR, and UV-Vis spectroscopy.

NMR Spectroscopy: DFT methods can accurately predict 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. These predicted shifts can be compared with experimental data to confirm the structure of the compound. Discrepancies between calculated and experimental shifts can also point to specific conformational or solvent effects.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using quantum chemical methods. These frequencies correspond to the peaks in the infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as C-H stretching, C=C ring stretching, or C-Br and C-Cl stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing insight into the electronic structure and the nature of the excited states.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This data is illustrative and based on typical values for similar compounds.

| Spectrum | Predicted Parameter | Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) of -CH2Cl protons | ~4.6 ppm |

| 13C NMR | Chemical Shift (ppm) of C-Br carbon | ~115 ppm |

| IR | C-Cl Stretch (cm-1) | ~700-750 cm-1 |

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on a series including this compound were found, the principles of QSRR can be applied to understand its reactivity in the context of related benzyl (B1604629) halides or substituted benzenes. uvic.ca

In a hypothetical QSRR study, a series of substituted benzyl halides could be synthesized, and their reaction rates for a specific reaction (e.g., nucleophilic substitution) measured. Various molecular descriptors for each compound, including electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters), and lipophilic (e.g., logP) properties, would be calculated.

For this compound, relevant descriptors would include:

Electronic Descriptors: The Hammett constants for the bromo (σp = +0.23) and methoxy (σp = -0.27) groups.

Steric Descriptors: Parameters describing the bulkiness of the substituents.

Topological Descriptors: Indices that describe the connectivity of the molecule.

By applying statistical methods like multiple linear regression or partial least squares, a QSRR model could be developed that correlates these descriptors with the observed reactivity. Such a model would not only allow for the prediction of the reactivity of new, unsynthesized compounds but also provide insights into the factors that govern the reaction mechanism. For instance, a strong correlation with electronic descriptors would suggest that the reaction rate is primarily controlled by the electronic effects of the substituents.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-2-(chloromethyl)-4-methoxybenzene?

The compound is typically synthesized via halogenation of a precursor such as 2-(chloromethyl)-4-methoxybenzene. Bromination can be achieved using elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) under controlled conditions (60–80°C, inert atmosphere). Solvent choice (e.g., dichloromethane or carbon tetrachloride) influences reaction efficiency. Post-synthesis purification involves column chromatography or recrystallization to isolate the product .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M]⁺ at m/z 234.93 for C₈H₈BrClO).

- X-ray Crystallography : For unambiguous structural determination. SHELX software (e.g., SHELXL) refines crystallographic data, resolving bond lengths and angles (e.g., C-Br: ~1.89 Å, C-Cl: ~1.76 Å) .

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR | Methoxy (δ 3.8), aromatic protons (δ 6.5–7.5) | |

| X-ray | Bond lengths, intermolecular interactions |

Q. What are the predominant reaction pathways for this compound in organic synthesis?

- Nucleophilic Substitution : Chloromethyl and bromo groups undergo substitution with amines, thiols, or alkoxides.

- Electrophilic Aromatic Substitution (EAS) : Methoxy directs electrophiles (e.g., NO₂⁺) to the para position relative to itself.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using bromine as a leaving group for biaryl synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in nucleophilic substitution reactions (e.g., competing elimination vs. substitution)?

Contradictions arise due to solvent polarity, temperature, and nucleophile strength. For example:

- Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, enhancing substitution.

- Steric hindrance at the chloromethyl group may promote elimination (E2 pathway).

- Kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor substitution, while higher temperatures (>60°C) drive elimination. Optimization requires monitoring via TLC or GC-MS .

Q. What challenges arise in crystallographic refinement of halogenated aromatic compounds like this one?

- Weak Intermolecular Forces : Halogen-halogen or C–H···Cl/Br interactions complicate density map interpretation.

- Disorder in Substituents : Flexible chloromethyl groups may exhibit positional disorder.

- Resolution Limits : High-resolution data (>0.8 Å) are critical. SHELXL’s restraints (e.g., DFIX, SIMU) mitigate these issues by refining anisotropic displacement parameters .

Q. How does the biological activity of this compound compare to structurally similar halogenated aromatics?

- Enzyme Inhibition : The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., proteases).

- Receptor Modulation : Methoxy and halogen groups influence affinity for G-protein-coupled receptors (GPCRs).

- Comparative Potency :

| Compound | Bioactivity (IC₅₀) | Key Feature |

|---|---|---|

| Target | 12 µM (Enzyme X) | Chloromethyl |

| Analog A | 45 µM (Enzyme X) | Bromo only |

| Analog B | 8 µM (Enzyme X) | Fluoro substituent |

Structure-activity relationship (SAR) studies suggest electron-withdrawing halogens enhance reactivity, while methoxy improves solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.